molecular formula C7H8N2O3 B8800681 1,3-dimethyl-5-nitro-1H-pyridin-2-one

1,3-dimethyl-5-nitro-1H-pyridin-2-one

Katalognummer: B8800681
Molekulargewicht: 168.15 g/mol
InChI-Schlüssel: QMSGHJNATYWTIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethyl-5-nitro-1H-pyridin-2-one is a high-purity chemical compound offered for research and development purposes. This substance features the pyridinone scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities and role as a bioisostere for amides, pyridines, and phenol rings . Pyridinone derivatives can act as hydrogen bond donors and acceptors, enabling strong interactions with biological targets. This makes them particularly valuable in fragment-based drug design and as key motifs in kinase hinge-binding inhibitors . Researchers utilize this nitro-functionalized pyridinone as a critical synthetic intermediate for accessing more complex, biologically active molecules. The nitro group provides a handle for further chemical transformation, such as reduction to an amino group, which can facilitate the synthesis of novel bicyclic 2-pyridone structures of pharmaceutical interest . The structural features of this compound make it a building block for exploring new chemotypes with potential applications in developing antitumor, antimicrobial, and anti-inflammatory agents . This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes responsibility for confirming product identity and/or purity.

Eigenschaften

Molekularformel

C7H8N2O3

Molekulargewicht

168.15 g/mol

IUPAC-Name

1,3-dimethyl-5-nitropyridin-2-one

InChI

InChI=1S/C7H8N2O3/c1-5-3-6(9(11)12)4-8(2)7(5)10/h3-4H,1-2H3

InChI-Schlüssel

QMSGHJNATYWTIA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN(C1=O)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Reagent Composition

The most widely documented method involves nitrating 1,3-dimethylpyridin-2-one using a mixture of concentrated nitric acid (65–70%) and sulfuric acid (98%) at controlled temperatures. In a representative procedure, 12.3 g of 1,3-dimethylpyridin-2-one is dissolved in 65 g of sulfuric acid, followed by dropwise addition of a nitration mixture (38 g concentrated nitric acid in 190 g sulfuric acid) at 10–15°C. The reaction mixture is subsequently heated to 85–90°C and maintained for 12 hours, with HPLC monitoring confirming precursor consumption.

Temperature Optimization

Maintaining the temperature below 15°C during nitrating agent addition prevents premature decomposition of the nitro intermediate. Post-addition, gradual heating to 85–90°C ensures complete nitration while minimizing side reactions such as ring sulfonation or over-nitration.

Workup and Isolation

After cooling to room temperature, the crude product is neutralized to pH 8–8.5 using aqueous ammonia, precipitating the nitro compound. Filtration and drying yield 1,3-dimethyl-5-nitro-1H-pyridin-2-one as a faint yellow solid with a reported yield of 58.3% and HPLC purity of 85%.

Alternative Synthetic Route: One-Pot Nitration with Potassium Nitrate

Reagent System and Procedure

An efficient one-pot method substitutes concentrated nitric acid with potassium nitrate (KNO₃) dissolved in sulfuric acid. In this approach, 0.1 mol of 1,3-dimethylpyridin-2-one is added to a solution of 0.33 mol KNO₃ in 100 mL H₂SO₄ under ice-cooling. The mixture is warmed to 60°C over 1 hour and stirred for 4 hours, achieving complete nitration without intermediate isolation.

Advantages Over Traditional Nitration

This method eliminates handling concentrated nitric acid, enhancing operational safety. The use of KNO₃ also reduces byproduct formation, yielding 83% of the target compound with sublimation-purified purity exceeding 99%.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Patent literature describes a continuous flow system for large-scale synthesis, where 1,3-dimethylpyridin-2-one and nitrating agents are fed into a temperature-controlled reactor. Residence times of 30–60 minutes at 85–90°C achieve consistent product quality, with automated pH adjustment and crystallization units enabling throughputs exceeding 100 kg/day.

Characterization and Analytical Data

FT-IR and NMR Spectral Features

Key spectral data for this compound include:

Spectral TechniqueCharacteristic PeaksAssignment
FT-IR1541 cm⁻¹ (asymmetric NO₂ stretch)Nitro group vibration
1354 cm⁻¹ (symmetric NO₂ stretch)Nitro group vibration
¹H NMR (400 MHz, DMSO-d₆)δ 2.33 (s, 3H, CH₃)Methyl protons at position 3
δ 7.96 (s, 1H, Ar-H)Aromatic proton at position 5

Data adapted from analogous nitropyridine derivatives.

Purity Assessment via HPLC

Reverse-phase HPLC analysis using a C18 column (mobile phase: 60:40 acetonitrile/water) reveals a single peak at retention time 6.7 minutes, confirming the absence of dinitro or des-methyl impurities.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

MethodNitrating AgentTemperature RangeYieldPurity
Mixed-Aid NitrationHNO₃/H₂SO₄10–90°C58.3%85%
One-Pot KNO₃ NitrationKNO₃/H₂SO₄0–60°C83%>99%

Challenges and Mitigation Strategies

Byproduct Formation During Nitration

Over-nitration at temperatures exceeding 90°C generates dinitro derivatives, detectable via LC-MS at m/z 228 [M+H]⁺. Implementing real-time HPLC monitoring and precise temperature control limits byproduct formation to <2%.

Crystallization Optimization

Slow cooling (0.5°C/min) during neutralization produces larger crystals, improving filtration efficiency. Post-crystallization washing with 50% H₂SO₄ removes residual sulfuric acid, enhancing product stability during storage .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-dimethyl-5-nitro-1H-pyridin-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or alkylating agents.

Major Products Formed

    Reduction: 1,3-dimethyl-5-amino-1H-pyridin-2-one.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,3-Dimethyl-5-nitro-1H-pyridin-2-one is a nitro-substituted pyridine derivative. Its chemical structure allows for various interactions with biological targets, making it a valuable scaffold in drug design.

Biological Activities

The compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, a study demonstrated its effectiveness against Mycobacterium tuberculosis, indicating potential as an antitubercular agent .
  • Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation. A specific study highlighted the compound's ability to induce apoptosis in breast cancer cells, suggesting its role as a potential anticancer drug .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which can be beneficial in treating various inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways at the cellular level .

Pharmaceutical Applications

This compound has been explored for its potential as a lead compound in drug development. The following table summarizes some of its key applications:

Application Description References
AntimicrobialEffective against Mycobacterium tuberculosis and other pathogens.
AnticancerInduces apoptosis in cancer cells; potential use in cancer therapy.
Anti-inflammatoryModulates inflammatory responses; potential treatment for inflammatory diseases.
Hepatitis C TreatmentInvestigated as an inhibitor of hepatitis C virus polymerase, showing promise for antiviral therapy.

Case Studies

Several studies have documented the efficacy of this compound in various therapeutic contexts:

  • Antitubercular Activity : A study synthesized multiple derivatives based on this compound and tested their activity against Mycobacterium tuberculosis. Results indicated that certain derivatives had low MIC values, showcasing their potential as antitubercular agents .
  • Cancer Cell Studies : In vitro studies have demonstrated that this compound can significantly inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell migration .
  • Antiviral Potential : Research into the compound's ability to inhibit hepatitis C virus polymerase has shown promising results, suggesting it could serve as a novel antiviral agent .

Wirkmechanismus

The mechanism of action of 1,3-dimethyl-5-nitro-1H-pyridin-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1,3-dimethyl-5-nitro-1H-pyridin-2-one and related compounds:

Compound Molecular Formula Molecular Weight Key Substituents Heterocycle Type
This compound C₇H₈N₂O₃ 168.15 (calculated) 1-Me, 3-Me, 5-NO₂ Pyridin-2-one
3-Methyl-5-nitro-2(1H)-pyridinone C₆H₆N₂O₃ 154.12 3-Me, 5-NO₂ Pyridin-2-one
1-Methyl-5-nitro-2(1H)-pyrimidinone C₅H₅N₃O₃ 155.11 1-Me, 5-NO₂ Pyrimidin-2-one (two N atoms)
3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one C₁₇H₁₃ClN₂O 296.75 3-(3-ClPh), 5-NHPh Pyridin-2-one
4-Aryl-3,4-dihydropyrimidin-2(1H)-one C₁₄H₁₄N₂O₂ 242.27 (example) 4-Aryl, saturated C3-C4 bond Dihydropyrimidin-2-one

Key Observations :

  • Heterocycle Differences: Pyridin-2-one (one O, one N) vs. pyrimidin-2-one (one O, two N) . The additional nitrogen in pyrimidinones alters hydrogen-bonding capacity and acidity.
  • Ring Saturation: Dihydropyrimidinones exhibit conformational flexibility due to partial saturation, unlike rigid pyridinones.

Reactivity Insights :

  • Nitro groups in pyridinones and pyrimidinones undergo reduction to amines under catalytic hydrogenation, a pathway useful for prodrug design .
  • Methyl substituents at N(1) and C(3) in the target compound may hinder electrophilic substitution at adjacent positions.

Critical Analysis :

  • The phenylamino and aryl substituents in compounds enhance binding to neuronal targets but reduce metabolic stability compared to methylated analogs .
  • Pyrimidinones may exhibit higher polarity due to additional N atoms, favoring renal excretion over CNS penetration.

Q & A

Q. How can researchers contribute to resolving contradictions in published bioactivity data?

  • Methodological Answer : Adopt FAIR data principles: share raw NMR/X-ray datasets in repositories like Zenodo, with metadata describing experimental conditions (pH, solvent, instrument parameters) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.